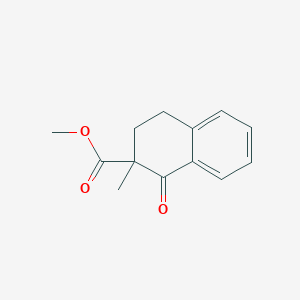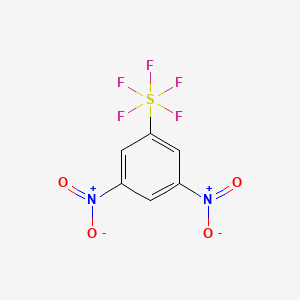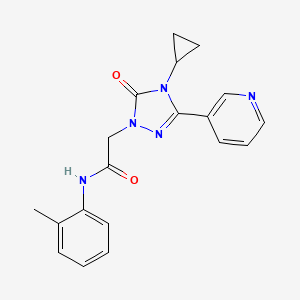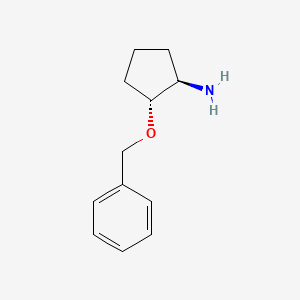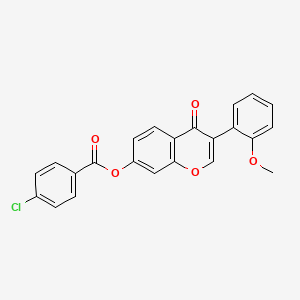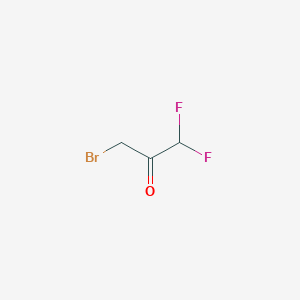![molecular formula C17H12Cl2N4O2S2 B2726577 N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dichlorobenzamide CAS No. 392291-04-2](/img/structure/B2726577.png)
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dichlorobenzamide, commonly known as AD4, is a small molecule compound that has been extensively studied for its potential therapeutic applications. AD4 belongs to the class of thiadiazole compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dichlorobenzamide and related compounds are explored as potent inhibitors of carbonic anhydrase (CA) IX, a tumor-associated enzyme. Research indicates that these compounds, due to their halogenated sulfonamide structure, exhibit significant inhibition against CA IX, differing markedly from the inhibition profiles against other isozymes like I, II, and IV. This specificity suggests potential applications as antitumor agents, with the inhibition constants in the range of 12-40 nM for the potent inhibitors. The detailed study of CA IX inhibition presents these compounds as promising leads for designing more potent and selective inhibitors for therapeutic applications (Ilies et al., 2003).
Synthesis and Evaluation in Antidepressant and Anxiolytic Activity
The synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, structurally related to the compound , demonstrates marked antidepressant and anxiolytic properties. By varying substituents in the thiadiazole moiety, certain derivatives have shown efficiency comparable to reference drugs like Imipramine and Diazepam. This suggests the potential application of these compounds in developing novel central nervous system (CNS) therapeutics (Clerici et al., 2001).
Antitubercular Agents
Research into 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles, sharing a structural resemblance with the discussed compound, has uncovered a new class of antituberculosis agents. These compounds exhibit significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM. The selectivity and low toxicity of these compounds highlight their potential as novel antitubercular therapies (Karabanovich et al., 2016).
Anticancer Properties
A pharmacophore hybridization approach involving compounds with a 1,3,4-thiadiazole moiety, similar to the discussed compound, has been employed to design drug-like molecules with anticancer properties. The synthesis of these hybrid molecules suggests a "cost-effective" method for developing novel anticancer agents, showcasing the versatility and potential of such compounds in cancer research (Yushyn et al., 2022).
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has led to the discovery of compounds with notable antiviral activity, particularly against the tobacco mosaic virus. This research expands the potential therapeutic applications of 1,3,4-thiadiazole derivatives to include antiviral treatments (Chen et al., 2010).
Propriétés
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O2S2/c18-11-6-10(7-12(19)8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-4-2-1-3-5-13/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVBDLLBJBQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dichlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

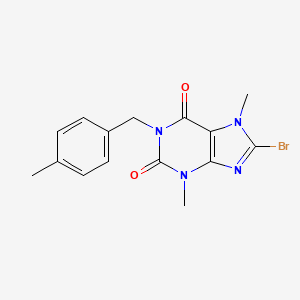
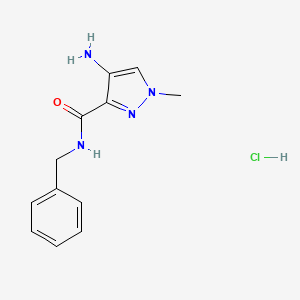
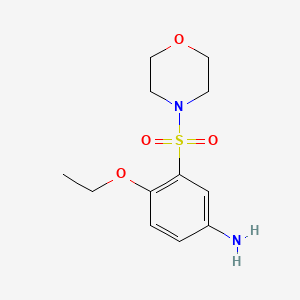
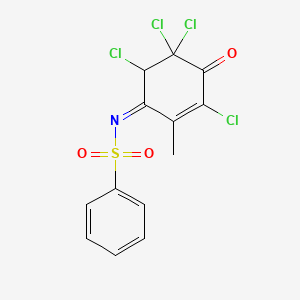
![4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid](/img/structure/B2726503.png)
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726504.png)
![N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2726507.png)
